molecular formula C15H23N3O3 B14137675 Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate

Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate

Cat. No.: B14137675
M. Wt: 293.36 g/mol
InChI Key: VRSDBPZHYRLHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate: is a chemical compound with the molecular formula C15H24N3O2 It is a derivative of piperidine and pyridine, featuring a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with piperidine and 2-aminopyridine as the primary starting materials.

    Formation of Intermediate: The piperidine is reacted with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate.

    Coupling Reaction: The intermediate is then coupled with 2-aminopyridine using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

    Temperature Control: Maintaining the reaction at a specific temperature to ensure maximum yield.

    Purification: Using techniques like recrystallization or chromatography to purify the final product.

    Scaling Up: Adjusting the quantities of reagents and solvents to produce the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
  • Tert-butyl 4-(2-aminopyridin-3-yl)piperidine-1-carboxylate
  • Tert-butyl 4-(4-(aminomethyl)pyridin-2-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 4-[(2-aminopyridin-4-yl)oxy]piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine and pyridine rings. This unique structure imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C15H23N3O3

Molecular Weight

293.36 g/mol

IUPAC Name

tert-butyl 4-(2-aminopyridin-4-yl)oxypiperidine-1-carboxylate

InChI

InChI=1S/C15H23N3O3/c1-15(2,3)21-14(19)18-8-5-11(6-9-18)20-12-4-7-17-13(16)10-12/h4,7,10-11H,5-6,8-9H2,1-3H3,(H2,16,17)

InChI Key

VRSDBPZHYRLHIH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=NC=C2)N

Origin of Product

United States

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